molecular formula C5H9ClO2 B1588555 (+)-Ethyl alpha-chloropropionate CAS No. 42411-39-2

(+)-Ethyl alpha-chloropropionate

Cat. No.: B1588555
CAS No.: 42411-39-2
M. Wt: 136.58 g/mol
InChI Key: JEAVBVKAYUCPAQ-SCSAIBSYSA-N
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Description

(+)-Ethyl alpha-chloropropionate is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in organic synthesis and has applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(+)-Ethyl alpha-chloropropionate can be synthesized through the esterification of alpha-chloropropionic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing, heating, and distillation can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(+)-Ethyl alpha-chloropropionate undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in acidic or neutral conditions.

Major Products Formed

    Substitution: Formation of ethyl alpha-hydroxypropionate or ethyl alpha-aminopropionate.

    Reduction: Formation of ethyl propanol.

    Oxidation: Formation of alpha-chloropropionic acid.

Scientific Research Applications

(+)-Ethyl alpha-chloropropionate is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical Research: As an intermediate in the synthesis of pharmaceutical compounds.

    Agricultural Chemistry: In the development of agrochemicals and pesticides.

    Material Science: As a precursor for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of (+)-Ethyl alpha-chloropropionate involves its reactivity as an ester and a chlorinated compound. The ester group can undergo hydrolysis to form the corresponding carboxylic acid and alcohol, while the chlorine atom can participate in nucleophilic substitution reactions. These reactions are facilitated by the presence of specific catalysts or reagents that target the ester or chlorine functionalities.

Comparison with Similar Compounds

Similar Compounds

    Ethyl alpha-bromopropionate: Similar in structure but with a bromine atom instead of chlorine.

    Ethyl alpha-iodopropionate: Similar in structure but with an iodine atom instead of chlorine.

    Methyl alpha-chloropropionate: Similar in structure but with a methyl group instead of an ethyl group.

Uniqueness

(+)-Ethyl alpha-chloropropionate is unique due to its specific chiral configuration and the presence of both an ester and a chlorine atom. This combination of functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

ethyl (2R)-2-chloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEAVBVKAYUCPAQ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42411-39-2
Record name Ethyl alpha-chloropropionate, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042411392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ETHYL .ALPHA.-CHLOROPROPIONATE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J81RS0WDCW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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